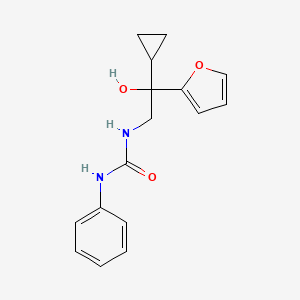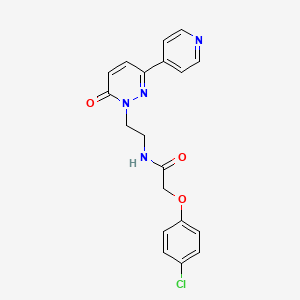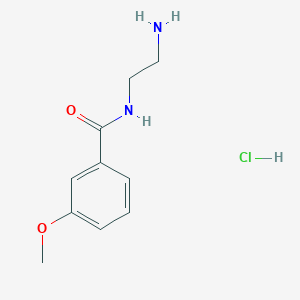![molecular formula C18H18N4O4 B2931394 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane CAS No. 882134-03-4](/img/structure/B2931394.png)
1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane is an intriguing compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane can involve multiple steps. Starting materials and reagents might include hydrazine derivatives and phenylmethylene compounds, which undergo condensation and oxidation reactions under controlled conditions to form the desired product. Reaction conditions typically require specific temperatures, pH levels, and catalysts to optimize yield and purity.
Industrial Production Methods:
On an industrial scale, the synthesis might be scaled up using batch or continuous processes. Efficient production methods would focus on maximizing the yield while minimizing waste and ensuring the safety of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.
Reduction: : Reducing agents such as sodium borohydride can reduce the compound, yielding reduced hydrazine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenylmethylene groups or the hydrazino functionalities.
Common Reagents and Conditions:
Typical reagents for these reactions include strong oxidizers, reducers, acids, bases, and specific solvents to facilitate the desired transformations. Conditions such as temperature, pressure, and pH must be carefully controlled to ensure reaction specificity and efficiency.
Major Products Formed:
Major products depend on the specific reactions and conditions but can include various oxidized or reduced derivatives, substituted compounds, and fragmented molecules resulting from cleavage reactions.
Aplicaciones Científicas De Investigación
Chemistry: : This compound's unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Due to its potential interactions with biological molecules, it can be used in biochemical assays and studies on enzyme inhibition.
Medicine: : Researchers explore its potential as a drug candidate, particularly in areas like anti-cancer or anti-inflammatory therapies due to its reactive functionalities.
Industry: : The compound may find use in materials science, potentially contributing to the development of new polymers or as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane exerts its effects involves its ability to undergo chemical transformations that modify its structure and reactivity. This compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular pathways through the formation of covalent bonds or alteration of molecular conformations.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[2-(methylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane: Features methyl instead of phenyl groups, affecting its chemical behavior and biological interactions.
This compound’s structure and versatility make it a fascinating subject for ongoing research in multiple scientific disciplines.
Propiedades
IUPAC Name |
N,N'-bis[(E)-benzylideneamino]-2,3-dihydroxybutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-15(17(25)21-19-11-13-7-3-1-4-8-13)16(24)18(26)22-20-12-14-9-5-2-6-10-14/h1-12,15-16,23-24H,(H,21,25)(H,22,26)/b19-11+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDYEVZOXRMXBD-AYKLPDECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(C(C(=O)NN=CC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(O)C(O)C(=O)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis](/img/structure/B2931311.png)

![3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931313.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2931315.png)

![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/new.no-structure.jpg)
![3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2931321.png)
![1-[3-(4-Chlorophenyl)azepane-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2931323.png)
![N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2931324.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2931325.png)

![N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931328.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2931331.png)
![N-benzyl-10-(4-ethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2931334.png)
